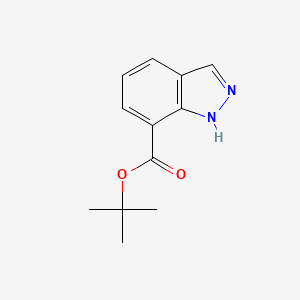

tert-Butyl 1H-indazole-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl 1H-indazole-7-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-4-5-8-7-13-14-10(8)9/h4-7H,1-3H3,(H,13,14) |

InChI Key |

XBPFDDOKJSEQQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC2=C1NN=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of Tert Butyl 1h Indazole 7 Carboxylate

Hydrolytic Cleavage of the tert-Butyl Ester to 1H-Indazole-7-carboxylic Acid

The conversion of tert-butyl 1H-indazole-7-carboxylate to its corresponding carboxylic acid, 1H-indazole-7-carboxylic acid, is a fundamental deprotection step. The tert-butyl ester group is known for its stability under many reaction conditions but can be selectively cleaved under acidic conditions. This transformation is crucial for subsequent modifications, such as amidation, which require a free carboxylic acid.

The hydrolytic cleavage is typically achieved by treating the ester with a strong acid. The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to yield the carboxylic acid. This method is efficient and generally provides high yields of the desired product. Common acidic reagents include trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), or mineral acids such as hydrochloric acid (HCl) in an organic solvent. google.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Table 1: Reagents for Hydrolytic Cleavage of tert-Butyl Esters

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Commonly used due to volatile byproducts, making purification straightforward. |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297), 0°C to Room Temperature | A cost-effective and strong acid for efficient deprotection. |

| Sulfuric Acid (H₂SO₄) | Aqueous or organic solvent mixtures | A strong, non-volatile acid; requires careful workup. |

| Formic Acid | Heated | A milder alternative, often requiring elevated temperatures. |

Amidation Reactions of the Carboxylate Moiety

Following the hydrolysis of the tert-butyl ester, the resulting 1H-indazole-7-carboxylic acid serves as a key intermediate for the synthesis of a wide range of amides. Amidation is a critical transformation in drug discovery, as the amide bond is a core structural feature in many biologically active molecules.

The synthesis of N-tert-butyl-1H-indazole-7-carboxamide is a representative example of the amidation reactions involving the 1H-indazole-7-carboxylic acid core. viwit.comnih.govchemicalbook.compharmaffiliates.com This specific amide is an intermediate in the synthesis of certain pharmaceutical compounds. viwit.com The general procedure involves the reaction of 1H-indazole-7-carboxylic acid with tert-butylamine (B42293). google.com This reaction requires the activation of the carboxylic acid, which is achieved using a coupling reagent. google.com The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. Analogues can be synthesized by substituting tert-butylamine with other primary or secondary amines, allowing for the exploration of structure-activity relationships.

Table 2: Synthesis of N-substituted-1H-indazole-7-carboxamides

| Amine Reactant | Product | Coupling Reagent Example | Reference |

|---|---|---|---|

| tert-Butylamine | N-tert-butyl-1H-indazole-7-carboxamide | HATU, CDI | google.com |

| Cumylamine | N-cumyl-1H-indazole-7-carboxamide | HATU, CDI | google.com |

| Tritylamine | N-trityl-1H-indazole-7-carboxamide | HATU, CDI | google.com |

The success of amide bond formation from a carboxylic acid and an amine is highly dependent on the choice of coupling reagent. luxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. luxembourg-bio.com A wide variety of coupling reagents are available, each with its own advantages regarding reactivity, cost, and suppression of side reactions like racemization. peptide.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are classical coupling agents. peptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often used. luxembourg-bio.comresearchgate.net

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in modern organic synthesis. peptide.comorganic-chemistry.orgnih.gov They react rapidly with carboxylic acids to form active esters, leading to clean and high-yielding amidation reactions. google.comnih.gov

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very effective, particularly for sterically hindered substrates or sensitive amino acids. peptide.com

The choice of reagent often depends on the specific substrates and the desired scale of the reaction. For the synthesis of indazole-7-carboxamides, uronium-based reagents like HATU are frequently employed due to their high reactivity and the mild conditions required. google.comnih.gov

Table 3: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC.HCl | Cost-effective; byproduct removal can be an issue (e.g., DCU from DCC). peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient, fast reactions, low racemization, especially with HATU. peptide.comorganic-chemistry.orgnih.gov |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Very reactive; effective for difficult couplings and cyclizations. peptide.com |

| Other | CDI (1,1'-Carbonyldiimidazole) | Forms an acylimidazolide intermediate; byproducts are gaseous. google.com |

Electrophilic and Nucleophilic Substitutions on the Indazole Ring of 7-Carboxylate Derivatives

Beyond modifications at the carboxylate position, the indazole ring itself is amenable to various substitution reactions. The electronic nature of the bicyclic system, influenced by the electron-withdrawing carboxylate group at the C7 position, dictates the regioselectivity of these transformations.

Direct functionalization of the indazole core can be achieved through transition-metal-catalyzed cross-coupling reactions or classical electrophilic aromatic substitutions. researchgate.net For instance, reactions like nitration or halogenation can introduce new functional groups onto the benzene (B151609) portion of the indazole ring. The presence of a directing group, such as a Boc group on one of the nitrogen atoms, can further influence the position of substitution, often directing electrophiles to the C4 or C7 positions. vulcanchem.com Furthermore, palladium-catalyzed reactions, such as Heck or Suzuki couplings, can be employed to form C-C bonds at specific positions, provided a suitable handle like a halogen is present on the ring. nih.govresearchgate.net When the C3 position of the indazole is blocked, functionalization at the C7 position, such as alkenylation, has been observed. researchgate.net These modifications are essential for expanding the chemical space and fine-tuning the properties of the resulting molecules.

Table 4: Examples of Indazole Ring Functionalization

| Reaction Type | Reagents/Catalyst | Position of Substitution | Description |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 or C5 | An electrophilic aromatic substitution to introduce a nitro group. vulcanchem.com |

| Bromination | NBS | Various | Introduces a bromine atom, a versatile handle for cross-coupling. nih.gov |

| Alkenylation (Heck) | Pd catalyst, Acrylate | C7 (if C3 is blocked) | Forms a new C-C double bond on the indazole ring. researchgate.net |

| Arylation (Suzuki) | Pd catalyst, Boronic Acid | Various (requires halide) | Forms a biaryl linkage, crucial for many pharmaceutical scaffolds. nih.gov |

Design and Synthesis of Library Compounds Based on the this compound Scaffold

The this compound scaffold serves as an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery. researchgate.net Its structure allows for diversification at three key points: the N1 and N2 positions of the pyrazole (B372694) ring, and the C7 carboxylate group.

By first hydrolyzing the ester and then performing various amidation reactions as described in section 3.2, a library of diverse amides can be generated. Subsequently, the indazole nitrogen can be alkylated or arylated to introduce further diversity. This modular approach allows for the systematic exploration of the chemical space around the indazole core. This strategy is exemplified in the synthesis of inhibitors of poly (ADP-ribose) polymerase (PARP), such as Niraparib, where the 2H-indazole-7-carboxamide core is a key structural feature. google.compharmaffiliates.comnih.gov The synthesis of these complex molecules often involves the coupling of a functionalized indazole-7-carboxamide derivative with another complex fragment, highlighting the utility of this scaffold in building molecules with specific biological targets. google.com The generation of such libraries is a powerful tool for identifying lead compounds and optimizing their pharmacological profiles. nih.gov

Advanced Computational and Theoretical Investigations of Indazole 7 Carboxylate Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure of a molecule, from which a wealth of information about its stability, reactivity, and spectroscopic properties can be derived. For indazole derivatives, these studies are crucial for predicting their behavior in chemical reactions and biological environments.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to investigate the physicochemical properties and reaction mechanisms of indazole derivatives. nih.gov By modeling the electron density, DFT can accurately predict molecular geometries, energies of reactants, transition states, and products, thereby mapping out entire reaction pathways.

Researchers have employed DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+, to study the geometrical optimization and electrostatic potential of novel indazole derivatives. nih.govresearchgate.net These calculations are instrumental in understanding the synthesis of these compounds, for example, in the context of amide cross-coupling reactions to form N-alkylated indazole derivatives. nih.gov Furthermore, DFT has been used to explain differences in reactivity between indazole and other related heterocyclic electrophiles, providing a theoretical foundation for observed chemical behaviors. pnrjournal.com The insights gained from these computational studies can help in optimizing reaction conditions and predicting the feasibility of synthetic routes for complex molecules like tert-Butyl 1H-indazole-7-carboxylate.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these frontier orbitals are critical determinants of a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For indazole derivatives, DFT calculations are used to determine the energies and shapes of the HOMO and LUMO. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability. nih.gov Studies on a series of indazole derivatives have shown that the HOMO and LUMO distributions often span almost the entire molecule. nih.gov Analysis of these orbitals has allowed researchers to identify specific derivatives that are likely to be good electron donors or acceptors, providing valuable insights into their potential chemical interactions. nih.gov

| Compound | Property | HOMO-LUMO Gap (ΔE) | Description |

|---|---|---|---|

| 8a | High Energy Gap | High | Indicates higher chemical stability and lower reactivity. |

| 8c | High Energy Gap | High | Suggests greater stability compared to molecules with smaller gaps. |

| 8q | Good Electron Acceptor | Medium | LUMO is positioned to readily accept electrons. |

| 8s | High Energy Gap | High | Characterized by significant electronic stability. |

| 8u | Good Electron Donor | Low | HOMO is energetically positioned to easily donate electrons. |

| 8x | Good Electron Donor | Low | Indicates higher reactivity as a nucleophile. |

| 8z | Good Electron Donor | Low | Suggests a propensity to engage in reactions by donating electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical methods provide a static picture of molecules, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. springernature.com This technique is particularly valuable for studying the conformational flexibility and stability of molecules like indazole-7-carboxylates, especially in complex environments such as in solution or bound to a biological target. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves. These simulations are crucial for understanding how indazole derivatives interact with biological macromolecules, such as proteins. For instance, MD simulations have been used to assess the stability of potent indazole derivatives within the active site of proteins like HIF-1α. nih.gov By analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG), researchers can confirm the stability of the ligand-protein complex over the simulation time. nih.gov This information is vital for drug design, as it helps to validate docking poses and predict the binding affinity and residence time of a potential drug molecule. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pnrjournal.comnih.gov For indazole derivatives, which have shown promise in various therapeutic areas, QSAR is a powerful tool for optimizing lead compounds and designing new molecules with enhanced potency. rsc.orgnih.gov

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models correlate biological activity with physicochemical descriptors and topological indices that are calculated from the 2D representation of the molecule. researchgate.netgrowingscience.com Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build these models. growingscience.com

3D-QSAR models, on the other hand, consider the 3D structure of the molecules and their relative alignment. nih.gov These models use steric and electrostatic fields to quantify the spatial properties of the molecules and relate them to their activity. nih.govresearchgate.net Techniques such as k-Nearest Neighbor (kNN) and Field-based methods are employed to develop 3D-QSAR models. nih.govresearchgate.net These models provide intuitive contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering a structural framework for designing new, more potent inhibitors. nih.gov Numerous studies have successfully developed both 2D and 3D-QSAR models for indazole derivatives targeting various proteins, including Tyrosine Threonine Kinase (TTK) and Hypoxia-inducible factor-1α (HIF-1α). nih.govresearchgate.netgrowingscience.com

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, reliability, and predictive power. semanticscholar.orgkean.edu Validation is a critical step to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.netresearchgate.net

Validation is typically performed using both internal and external methods. nih.gov Internal validation, often assessed by the cross-validated correlation coefficient (q²), checks the stability and robustness of the model using the training data itself. researchgate.net External validation involves using the model to predict the activities of an independent set of compounds (the test set) that were not used in model development. nih.gov The predictive power is often measured by the predictive r² (pred_r²). researchgate.netgrowingscience.com A high value for these statistical parameters indicates a reliable and predictive QSAR model. Studies on indazole derivatives have reported models with excellent statistical significance, demonstrating their utility in predicting the biological activity of new compounds. researchgate.netgrowingscience.com

| QSAR Model Type | Target | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) |

|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR (SWF kNN) | TTK Inhibitors | N/A | 0.9132 | N/A |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, this method is invaluable for predicting how a potential drug molecule (ligand), such as a derivative of the indazole-7-carboxylate scaffold, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the broader class of indazole derivatives has been the subject of numerous computational investigations against various therapeutic targets. These studies provide a framework for understanding how the indazole core can be oriented within a protein's binding site to achieve favorable interactions.

Prediction of Binding Modes and Affinities with Biological Targets

Computational studies on various indazole derivatives have demonstrated their potential to bind to a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.gov For instance, molecular docking analyses of arylsulfonyl indazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase have been performed to understand their binding modes. nih.govmdpi.com These studies often reveal that the indazole ring system can act as a versatile scaffold, capable of forming key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases. mdpi.com

The binding affinity, often quantified by metrics such as binding energy (kcal/mol) or inhibition constants (Ki), is a critical parameter predicted by docking simulations. For different indazole-based compounds, these predicted affinities can vary significantly depending on the specific substitutions on the indazole ring and the topology of the target's binding site.

Table 1: Representative Biological Targets for Indazole Derivatives in Docking Studies

| Biological Target | Target Class | Associated Disease Area |

|---|---|---|

| VEGFR2 Kinase | Receptor Tyrosine Kinase | Cancer (Angiogenesis) |

| Aurora Kinases | Serine/Threonine Kinase | Cancer (Cell Cycle Control) researchgate.netnih.gov |

| Protein Kinase C | Serine/Threonine Kinase | Various |

Identification of Critical Residues for Ligand Recognition

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are critical for recognizing and binding the ligand. For indazole derivatives targeting kinases, interactions with the "hinge region" of the ATP-binding site are often crucial for potent inhibition. This region typically forms one or more hydrogen bonds with the indazole scaffold. nih.gov

For example, in studies of indazole-based inhibitors of Aurora kinases, computational modeling has helped to elucidate how different substituents on the indazole core can interact with specific residues like Arg220, Thr217, or Glu177 to confer isoform selectivity. researchgate.netnih.gov These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.

Pi-Stacking: Aromatic rings, such as the benzene (B151609) portion of the indazole, can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Understanding these critical interactions at an atomic level is paramount for the rational design of more potent and selective inhibitors.

Virtual Screening and De Novo Design of Indazole-Based Chemical Entities

Building upon the principles of molecular docking, virtual screening and de novo design represent powerful strategies for discovering novel, active compounds based on a core scaffold like indazole-7-carboxylate.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comnih.gov This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active molecules. For the indazole-7-carboxylate system, one could computationally screen vast virtual libraries to find new molecules that fit well into a target's binding site, prioritizing them for synthesis and experimental testing.

De Novo Design , on the other hand, is a computational method for designing novel molecules from scratch or by modifying existing ones. Fragment-based and knowledge-based drug design are common approaches within this category. For instance, the indazole scaffold could be used as a starting point, and computational algorithms could suggest novel chemical groups to attach to it in order to optimize interactions with a target protein and improve its drug-like properties. researchgate.netnih.gov This approach has been successfully applied to discover novel indazole derivatives as potent inhibitors of targets like Aurora kinases. researchgate.netnih.gov

Table 2: Computational Drug Design Strategies for Indazole Systems

| Strategy | Description | Application to Indazole-7-carboxylates |

|---|---|---|

| Virtual Screening | High-throughput computational filtering of large compound libraries against a biological target. | Identify novel compounds with the indazole-7-carboxylate core that are predicted to be active. |

| De Novo Design | Computational generation of novel molecular structures with desired properties. | Design new chemical entities based on the indazole-7-carboxylate scaffold with optimized binding and pharmacokinetic properties. |

| Fragment-Based Design | Piecing together small molecular fragments to create a potent ligand. | Use the indazole-7-carboxylate as a core fragment and computationally add other fragments to enhance binding affinity. |

These advanced computational methods are integral to modern drug discovery, enabling the rapid exploration of chemical space and the rational design of new therapeutic agents based on promising scaffolds such as indazole-7-carboxylate.

Applications of 1h Indazole 7 Carboxylate Derivatives in Targeted Biological Research

Indazole-Based Enzyme Modulators

Derivatives of 1H-indazole-7-carboxylate have been identified as potent modulators of several key enzyme systems. Their unique structural features allow for specific interactions within the active sites of these enzymes, leading to inhibition or altered activity. This has positioned them as valuable tools for studying enzymatic pathways and as lead compounds for drug discovery.

Kinase Inhibition (e.g., Tyrosine Threonine Kinase, Protein Kinase CK2)

The indazole core is a prominent scaffold in the design of kinase inhibitors, which are critical in cancer research and the study of cell signaling. Various derivatives have shown potent inhibitory activity against a range of kinases by competing with ATP in the enzyme's binding pocket.

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on Fibroblast Growth Factor Receptor 1 (FGFR1). One potent compound in this series demonstrated an IC50 value of 2.9 nM. Further research into 1H-indazole derivatives led to the discovery of a pan-Pim kinase inhibitor, which showed strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively.

Additionally, 1H-indazole-3-carboxamide derivatives have been identified as effective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in anticancer drug development. The most promising compound from this series exhibited an IC50 of 9.8 nM against PAK1.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Kinases

| Derivative Class | Target Kinase | IC50 (nM) |

| 1H-Indazol-3-amine | FGFR1 | 2.9 |

| 1H-Indazole | Pim-1 | 0.4 |

| 1H-Indazole | Pim-2 | 1.1 |

| 1H-Indazole | Pim-3 | 0.4 |

| 1H-Indazole-3-carboxamide | PAK1 | 9.8 |

Modulation of Cyclooxygenase (COX) Pathways

Indazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The design of these inhibitors aims to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

In one study, a series of indazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. A particularly potent sulfonylamide derivative, compound 16 , emerged with an IC50 value of 0.409 µM for COX-2. tandfonline.comnih.gov This compound demonstrated excellent selectivity over the COX-1 isoform, with no significant inhibition detected at concentrations up to 30 µM. tandfonline.com The strategic placement of a 4-sulfonylaryl group on the indazole nucleus was found to be critical for achieving this high selectivity and potency. tandfonline.com

Table 2: COX-2 Inhibitory Activity of a Selected Indazole Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| 16 (Sulfonylamide derivative) | COX-2 | 0.409 | Highly selective vs. COX-1 |

Inhibition of Nitric Oxide Synthases (NOS)

Certain indazole derivatives are known to inhibit nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. Overproduction of nitric oxide is implicated in various pathological conditions, making NOS inhibitors a subject of significant research interest. 1H-indazole-7-carboxylic acid itself has been identified as an inhibitor of nitric oxide synthases. This activity makes the indazole-7-carboxylate scaffold a valuable starting point for developing more potent and selective NOS inhibitors for potential therapeutic applications in inflammatory and neurodegenerative diseases.

DNA Gyrase Inhibition in Antimicrobial Research

Bacterial DNA gyrase is a well-established target for antibacterial agents due to its essential role in DNA replication and its absence in eukaryotes. Indazole derivatives have emerged as a novel class of inhibitors targeting the GyrB subunit, which contains the ATP-binding site. nih.govnih.govacs.org

Guided by structure-based drug design, researchers have developed indazole derivatives with potent enzymatic and antibacterial activity. nih.govresearchgate.net In a notable study, a series of 5-thiazolyl indazole amides were synthesized. One of the lead compounds from this series displayed a strong inhibitory concentration (IC50) of less than 8 nM against Staphylococcus aureus (Sa) GyrB. Furthermore, these compounds exhibited excellent antibacterial activity, demonstrated by low minimum inhibitory concentrations (MIC) against various clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 3: Activity of Indazole Derivatives against Bacterial DNA Gyrase and Gram-Positive Pathogens

| Compound Class | Target Enzyme | IC50 (nM) | Pathogen | MIC (µg/mL) |

| 5-Thiazolyl Indazole Amide | S. aureus GyrB | < 8 | S. aureus (MRSA) | 0.5 |

| 5-Thiazolyl Indazole Amide | S. aureus GyrB | < 8 | S. pneumoniae | 0.12 |

| 5-Thiazolyl Indazole Amide | S. aureus GyrB | < 8 | E. faecalis | 0.5 |

Histone Deacetylase (HDAC6) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation, making them important targets in cancer therapy. Specifically, HDAC6, which is primarily located in the cytoplasm, is involved in regulating several non-histone proteins. researchgate.net

Novel indazole-based derivatives have been designed as potent and selective HDAC inhibitors. In one study, N-hydroxypropenamides bearing indazole moieties were synthesized and evaluated. rsc.org Several of these compounds showed potent inhibitory activity against HDAC6, with IC50 values in the low nanomolar range. researchgate.netrsc.org For example, two hydroxamic acid-containing indazole derivatives, compounds 3a and 3b , were identified as highly potent and selective HDAC6 inhibitors with IC50 values of 9.1 nM and 9.0 nM, respectively. researchgate.net These findings highlight the potential of the indazole scaffold for developing selective modulators of HDAC6 for therapeutic use. researchgate.netrsc.org

Table 4: Inhibitory Activity of Indazole Derivatives against HDAC6

| Compound | Target Enzyme | IC50 (nM) |

| 3a | HDAC6 | 9.1 |

| 3b | HDAC6 | 9.0 |

Receptor Ligands and Their Functional Characterization

Beyond enzyme modulation, derivatives of 1H-indazole-7-carboxylate, particularly indazole-3-carboxamides, have been extensively investigated as ligands for various G protein-coupled receptors (GPCRs). Their structural versatility allows for high-affinity and selective binding to these important drug targets.

Indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists (SCRAs), acting on both CB1 and CB2 receptors. frontiersin.orgnih.gov These compounds have been explored in research settings as potential analgesics. frontiersin.org

In a different therapeutic area, researchers have discovered novel 1H-indazole-3-carboxamide derivatives that act as selective serotonin (B10506) 4 receptor (5-HT4R) antagonists. acs.org One compound from this series, 11ab , was identified as a potent and selective antagonist for this receptor. acs.org

Furthermore, the 2H-indazole-3-carboxamide scaffold has been utilized to develop potent antagonists for the prostanoid EP4 receptor, which is a target in colorectal cancer immunotherapy. A lead compound, 14 , demonstrated single-nanomolar antagonistic activity in functional cell assays, showing high selectivity and favorable drug-like properties. acs.org

Table 5: Receptor Binding and Functional Activity of Indazole Carboxamide Derivatives

| Derivative Class | Target Receptor | Activity Profile | Notable Compound |

| Indazole-3-carboxamide | Cannabinoid Receptors (CB1/CB2) | Agonist | AMB-FUBINACA, 5F-ADB |

| 1H-Indazole-3-carboxamide | Serotonin 4 Receptor (5-HT4R) | Antagonist | 11ab |

| 2H-Indazole-3-carboxamide | Prostanoid EP4 Receptor | Antagonist | 14 |

Mineralocorticoid Receptor (MR) Antagonism

The mineralocorticoid receptor plays a crucial role in regulating blood pressure and electrolyte balance. While the indazole scaffold has been investigated for activity at various nuclear receptors, detailed studies specifically documenting the synthesis and efficacy of 1H-indazole-7-carboxylate derivatives as potent and selective MR antagonists are not extensively represented in peer-reviewed literature. However, chemical suppliers list indazole carboxylates in collections of compounds targeted towards the mineralocorticoid receptor, suggesting their potential utility in screening libraries for this target. ambeed.comambeed.com

Serotonin Receptor (5-HT3) Antagonism

Serotonin (5-HT) receptors, particularly the 5-HT3 subtype, are well-established targets for antiemetic drugs used in chemotherapy. The broader class of indazole-containing compounds has been explored for various central nervous system activities. In the context of 1H-indazole-7-carboxylate derivatives, their primary role has been documented as intermediates for other therapeutic targets. googleapis.com While not acting as 5-HT3 antagonists themselves, some complex indazole-based molecules developed for other purposes are considered for use in combination with established 5-HT3 receptor antagonists to manage side effects like emesis during cancer treatment. googleapis.com

Intermediates in the Synthesis of Chemotherapeutic Agents

The most significant and well-documented application of 1H-indazole-7-carboxylate derivatives is their function as key building blocks in the synthesis of modern chemotherapeutic agents. Their rigid bicyclic structure provides a reliable anchor for building molecules with precise three-dimensional orientations required for selective target binding.

Contribution to Anticancer Agent Development

Derivatives of 1H-indazole-7-carboxylate are instrumental in the development of targeted anticancer therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a major advancement in the treatment of cancers with specific DNA repair defects, such as those with BRCA1/BRCA2 mutations.

Several patents detail multi-step synthetic routes where Methyl 5-fluoro-1H-indazole-7-carboxylate serves as a crucial starting material for amide-substituted indazoles that function as potent PARP inhibitors. google.comgoogle.comgoogleapis.com These compounds are designed to block the enzymatic activity of PARP, leading to the accumulation of DNA damage and cell death specifically in cancer cells.

Furthermore, methyl 1H-indazole-7-carboxylate has been used to synthesize antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). google.com The PGE2-EP4 signaling pathway is implicated in tumor growth and immune suppression, making its antagonists a promising class of immuno-oncology agents. google.com

| Indazole Intermediate | Therapeutic Target | Application Area | Source |

|---|---|---|---|

| Methyl 5-fluoro-1H-indazole-7-carboxylate | PARP (Poly(ADP-ribose)polymerase) | Anticancer (especially BRCA-mutated) | google.comgoogle.com |

| Methyl 1H-indazole-7-carboxylate | EP4 (Prostaglandin E2 Receptor) | Anticancer / Immuno-oncology | google.com |

Role in Anti-Inflammatory Compound Synthesis

Chronic inflammation is a key factor in the progression of many diseases. Indazole derivatives have long been recognized for their anti-inflammatory potential. nih.gov 1H-Indazole-7-carboxylate intermediates are used in the synthesis of compounds targeting enzymes involved in the inflammatory cascade. google.com For instance, they serve as precursors for molecules designed to inhibit prostaglandin E synthase, a key enzyme in the production of pro-inflammatory prostaglandins. google.com The nitro-substituted analogue, 5-Nitro-1H-indazole-7-carboxylic acid methyl ester, is also highlighted as a valuable intermediate for creating novel anti-inflammatory agents. chemimpex.com

Development of Antimicrobial and Antifungal Compounds

The indazole scaffold is a recognized pharmacophore in the development of agents against microbial and fungal pathogens. nih.gov Research has confirmed the utility of methyl 1H-indazole-7-carboxylate in synthesizing molecules with antibacterial and antifungal properties. arborpharmchem.com More specific applications include the semi-synthesis of indazole derivatives with activity against parasitic protozoa. In one study, a substituted 1H-indazole-7-carboxylate was synthesized from natural phenolic compounds and evaluated for its leishmanicidal activity, demonstrating the scaffold's potential in developing new antiparasitic drugs. mdpi.com

Novel Applications in Specialized Biological Systems

Beyond the traditional therapeutic areas, intermediates like 1H-indazole-7-carboxylate are finding use in other specialized fields. The development of PARP inhibitors, for example, extends beyond oncology to research into DNA repair mechanisms, cellular aging, and ischemia-reperfusion injury. googleapis.com

In a departure from medicine, derivatives such as 5-Nitro-1H-indazole-7-carboxylic acid methyl ester have been identified for their utility in agricultural chemistry. chemimpex.com These compounds can be used to formulate more effective pesticides and herbicides. chemimpex.com Furthermore, this same intermediate is being explored in material science for creating advanced polymers with enhanced thermal stability and chemical resistance, showcasing the chemical versatility of the indazole-7-carboxylate core. chemimpex.com

Research into Antispermatogenic Compounds

A significant area of research for indazole carboxylic acid derivatives has been in the development of non-hormonal, non-steroidal male contraceptive agents. nih.gov These compounds have been shown to effectively inhibit spermatogenesis in various mammalian species. researchgate.net

Studies have identified several potent derivatives capable of inducing reversible infertility. One notable analogue, gamendazole (B1674601) , demonstrated significant efficacy in preclinical models. In a study involving male rats, a single oral administration of gamendazole resulted in a 100% infertility rate after three weeks. nih.gov Fertility was observed to return in a majority of the subjects, indicating the reversible nature of the compound's effect. nih.gov The mechanism of action for gamendazole appears to involve the Sertoli cells within the testes, as evidenced by its inhibition of inhibin B production in vitro and transient increases in circulating FSH levels in vivo. nih.gov

Another class of derivatives, 1-halobenzyl-1H-indazole-3-carboxylic acids , has also shown potent antispermatogenic activity. nih.govacs.org Histological examination of testicular tissue from rats treated with these compounds revealed significant disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared normal. nih.gov Specific compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its analogues were highlighted for their strong effects on inhibiting sperm production. nih.gov Further research on compounds like 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid (AF 1312/TS) has focused on correlating the antispermatogenic effects with the substance's concentration in serum and testicular tissue. documentsdelivered.com

| Compound Class/Name | Model | Key Finding | Citation |

| Gamendazole | Rat | Achieved 100% infertility 3 weeks after a single oral dose. | nih.gov |

| 1-halobenzyl-1H-indazole-3-carboxylic acids | Rat | Caused disorganization of seminiferous tubules and loss of spermatocytes/spermatids. | nih.gov |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | Demonstrated potent antispermatogenic activity. | nih.gov |

Investigations in Biochemical Pathways and Disease Mechanisms

Derivatives of 1H-indazole-7-carboxylic acid are widely used in biochemical research to investigate enzyme inhibition, receptor binding, and other cellular processes, which helps in understanding biological pathways and the mechanisms of diseases. chemimpex.com The indazole scaffold is a core component of numerous synthetic compounds that possess a wide range of pharmacological activities, including anti-inflammatory and antitumor properties. nih.govresearchgate.net

In the field of oncology, indazole derivatives are instrumental. They form the basis of several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. researchgate.net Research has led to the development of derivatives that act as potent inhibitors of key enzymes in cancer-related pathways:

Epidermal Growth Factor Receptor (EGFR) Kinase: Certain 1H-indazole derivatives have shown strong potency against EGFR kinases, which are often overactive in various cancers. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based compounds have been developed for the inhibition of FGFR kinases. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2): A series of 1H-indazole amide derivatives have been synthesized that exhibit very good enzymatic and cellular activity against ERK1/2, components of the MAPK signaling pathway. nih.gov

Estrogen Receptor (ER-α): In breast cancer research, 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), showing robust activity in both tamoxifen-sensitive and resistant models. nih.gov

Beyond cancer, these derivatives are used to probe other disease mechanisms. 1H-Indazole-7-carboxylic acid itself is known to be an inhibitor of nitric oxide synthases, pointing to its utility in studying pathways involving nitric oxide signaling. In the context of inflammation, indazole analogues have been evaluated as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net Furthermore, the indazole structure is found in compounds developed for cardiovascular diseases, such as PF-3882845 , which has been investigated for hypertension and nephropathy. nih.gov This broad utility underscores the importance of the indazole nucleus in creating chemical tools to explore a wide array of biochemical and disease-related pathways. nih.govnih.gov

| Derivative Target/Application | Disease/Pathway Focus | Example Compounds/Derivatives | Citation |

| Kinase Inhibition | Cancer | EGFR, FGFR, ERK1/2 inhibitors | nih.gov |

| Selective Estrogen Receptor Degraders (SERDs) | Breast Cancer | ER-α degraders | nih.gov |

| Nitric Oxide Synthase Inhibition | Neurological/Inflammatory Pathways | 1H-Indazole-7-carboxylic Acid | |

| Cyclooxygenase-2 (COX-2) Inhibition | Inflammation | 1H-indazole analogs | researchgate.net |

| Cardiovascular Disease Research | Hypertension, Nephropathy | PF-3882845 | nih.gov |

Future Perspectives and Advanced Research Trajectories for Indazole 7 Carboxylates

Rational Design and Synthesis of Optimized Indazole Derivative Libraries

Rational drug design is a cornerstone for the development of new indazole derivatives. This approach relies on understanding the three-dimensional structure of biological targets and the specific molecular interactions that govern drug-target binding. By employing structure-based drug design, researchers can create focused libraries of compounds with a higher probability of success. nih.gov

A key aspect of this process is the systematic exploration of the structure-activity relationship (SAR). nih.gov SAR studies involve synthesizing a series of related compounds by modifying specific parts of the parent molecule—in this case, the indazole-7-carboxylate core—and evaluating how these changes affect biological activity. For instance, studies on indazole arylsulfonamides have shown that only small chemical groups are tolerated at the C5, C6, and C7 positions of the indazole ring, with C6 analogues being preferred for potency. acs.org Similarly, research on indazole-based diarylurea derivatives as anticancer agents revealed that while the indazole ring can tolerate various substituents, other parts of the molecule play key roles in antiproliferative activity. nih.gov

The insights gained from SAR studies guide the design of subsequent generations of compounds. For example, the discovery that certain substitutions on the indazole ring enhance potency against a specific enzyme, like epidermal growth factor receptor (EGFR), allows chemists to focus their synthetic efforts on derivatives incorporating those features. nih.gov

Table 1: Example of Structure-Activity Relationship in Indazole Derivatives Targeting EGFR

| Compound | Modification | EGFR T790M IC₅₀ (nM) | EGFR Kinase IC₅₀ (nM) |

|---|---|---|---|

| Lead Compound 108 | Baseline Structure | - | - |

| Compound 109 | Optimized Substituents | 5.3 | 8.3 |

| Compound 107 | Alternative Substitution Pattern | 70 | - |

Data sourced from studies on structure-guided drug design of 1H-indazole analogues. nih.gov

Exploration of New Chemical Space through Advanced Functionalization

To discover novel indazole derivatives with unique biological activities, it is crucial to explore new chemical space. This involves developing advanced synthetic methods to introduce a wide variety of chemical groups at different positions on the indazole scaffold. One of the most powerful modern techniques is C-H functionalization. rsc.orgresearchgate.net This strategy allows for the direct conversion of strong carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus streamlining the synthesis of complex molecules.

Late-stage functionalization is particularly valuable in drug discovery. rsc.orgresearchgate.net It enables the modification of complex, drug-like molecules at a late step in their synthesis, allowing for the rapid generation of a diverse library of analogues from a common advanced intermediate. For example, manganese(I)-catalyzed C-H alkenylation has been successfully applied to the late-stage functionalization of 2-arylindazoles, even in aqueous media. nih.gov Other methods, such as radical C3-nitration and palladium-catalyzed C3-(hetero)arylation, provide tools to selectively modify the C3 position of the indazole ring, a site often crucial for biological activity. chim.it

These advanced functionalization techniques provide access to previously unexplored chemical structures, increasing the diversity of indazole libraries and enhancing the potential for discovering compounds with novel mechanisms of action or improved therapeutic profiles. researchgate.net

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is evolving with a strong emphasis on innovative and sustainable "green chemistry" approaches. bohrium.comrsc.org These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

Recent advancements include the use of visible light as a clean energy source to drive reactions, such as the deoxygenative cyclization of o-carbonyl azobenzene (B91143) to produce 2H-indazoles, which avoids the need for metal catalysts or harsh reagents. rsc.org Other green strategies employ environmentally benign catalysts and solvents. For example, syntheses have been developed using water as a solvent, copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (a green solvent), or even natural catalysts like lemon peel powder under ultrasound irradiation. nih.govorganic-chemistry.orgresearchgate.net These methods often lead to high yields in shorter reaction times with simpler work-up procedures. samipubco.com

Another significant innovation is the adoption of continuous flow chemistry. nih.govmdpi.com In flow synthesis, reagents are pumped through a reactor coil where the reaction occurs, rather than being mixed in a traditional batch flask. This technology offers several advantages, including enhanced safety, precise control over reaction conditions (temperature, pressure, and time), improved reproducibility, and easier scalability. researchgate.netresearchgate.net Flow reactors have been successfully used for the synthesis of indoles and are being increasingly applied to related heterocyclic systems like indazoles, enabling the rapid and efficient production of these important compounds. nih.govresearchgate.net

Enhanced Integration of Cheminformatics and Experimental Validation

The integration of computational methods, or cheminformatics, with experimental validation is revolutionizing drug discovery. nih.gov In-silico (computer-based) techniques allow researchers to design, screen, and prioritize virtual compounds before committing to their time-consuming and resource-intensive chemical synthesis. researchgate.net

Key computational approaches used for indazole derivatives include:

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. It was used to explore the interaction mechanisms of indazole-based diarylurea derivatives with their target and to guide the design of novel 3-carboxamide indazoles against renal cancer targets. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of unsynthesized compounds, as demonstrated in a study that designed novel indazole-based HDAC inhibitors for breast cancer. nih.gov

Virtual High-Throughput Screening (HTS): In-silico HTS allows for the rapid screening of vast libraries of virtual compounds against a biological target. This approach was successfully used to identify a moderately active ULK1 inhibitor with an indazole core, which was then optimized through structure-guided design to yield highly potent inhibitors. nih.gov

These computational predictions must be validated through experimental synthesis and biological testing. This iterative cycle of in-silico design, chemical synthesis, and experimental validation creates a highly efficient feedback loop that accelerates the discovery and optimization of lead compounds. rsc.org

Translation of Research Findings to Pre-clinical Investigations

The ultimate goal of designing and synthesizing novel indazole-7-carboxylate derivatives is to translate promising laboratory findings into pre-clinical and, eventually, clinical development. A compound that demonstrates high potency and selectivity in initial assays must undergo a rigorous evaluation of its drug-like properties.

This transition involves comprehensive studies of its pharmacokinetic profile, which encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net In vitro pharmacokinetic studies on various indole (B1671886) and indazole-3-carboxamide compounds have shown that they are often rapidly metabolized but also highly bound to plasma proteins, which influences their clearance rate and potential duration of action in the body. mdpi.com

Promising compounds are then advanced to in vivo studies using animal models to assess both their efficacy (ability to produce the desired therapeutic effect) and their behavior in a whole biological system. For example, an indazole derivative identified as a potential anti-cancer agent was shown to suppress tumor growth in a 4T1 tumor model without causing obvious side effects. rsc.org These pre-clinical investigations are critical for selecting drug candidates with the highest potential for success in human clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1H-indazole-7-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butyl-protected intermediates. For example, brominated indazole derivatives (e.g., 3-bromo-1H-indazole) can react with tert-butyl carboxylate precursors under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity ≥95% is confirmed by HPLC and NMR (¹H/¹³C) .

- Key considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions to avoid hydrolysis of the tert-butyl group.

Q. How is this compound characterized structurally?

- Methodology : Use X-ray crystallography (e.g., SHELXL refinement ) for unambiguous confirmation of the tert-butyl group’s position. For solution-phase analysis, employ dynamic low-temperature NMR (e.g., ¹H NMR at 173 K) to resolve conformers and assess steric effects .

- Validation : Compare experimental NMR shifts with DFT-calculated spectra (using explicit solvent models) to verify axial/equatorial conformer populations .

Q. What safety protocols are critical for handling tert-butyl-containing compounds?

- Guidelines :

- Store in airtight containers at –20°C to prevent degradation.

- Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks .

- Avoid open flames and ensure ventilation due to potential peroxide formation in aged samples .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data on tert-butyl conformers be resolved?

- Case Study : Evidence of axial tert-butyl positioning in solid-state X-ray structures may conflict with DFT predictions favoring equatorial conformers in solution. To resolve this:

Perform variable-temperature NMR to track conformational dynamics.

Include explicit solvent molecules in DFT calculations (e.g., using Gaussian or ORCA) to account for solvation effects .

Use molecular dynamics (MD) simulations to model solvent interactions over time.

- Implication : Crystallization forces may stabilize less thermodynamically favorable conformers .

Q. What experimental design strategies optimize tert-butyl group stability during functionalization?

- Approach :

- Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading) affecting tert-butyl cleavage. For example, orthogonal arrays can test reaction robustness under acidic/basic conditions .

- Monitor tert-butyl stability via LC-MS to detect hydrolysis byproducts (e.g., carboxylic acid derivatives).

- Example : In epoxidation studies with tert-butyl hydroperoxide, Mo(CO)₆ catalysis in 1,2-dichloroethane minimized side reactions .

Q. How can mechanistic insights into tert-butyl deprotection be applied to indazole derivatives?

- Methodology :

Use isotopic labeling (e.g., deuterated tert-butyl groups) to track cleavage pathways via mass spectrometry.

Probe acid-mediated deprotection (e.g., HCl/dioxane) with in-situ IR spectroscopy to monitor carbonyl intermediate formation .

- Challenge : Balance steric hindrance from the indazole core with tert-butyl lability.

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Solutions :

- Optimize protecting group compatibility (e.g., Boc vs. Fmoc) to prevent premature deprotection.

- Use flow chemistry for precise control of reaction parameters (temperature, residence time) in scale-up .

- Implement high-throughput screening (HTS) to identify optimal coupling reagents (e.g., HATU vs. EDCI) .

Data Interpretation & Contradictions

Q. How should researchers interpret conflicting reactivity data in tert-butyl indazole derivatives?

- Case Example : Discrepancies in Suzuki coupling efficiency between tert-butyl-protected indazoles and aryl boronic acids may arise from:

- Steric effects : Bulkier tert-butyl groups hinder catalyst access. Use smaller ligands (e.g., SPhos instead of XPhos) .

- Electronic effects : Electron-withdrawing substituents on indazole may deactivate the coupling site. Confirm via Hammett plots .

- Resolution : Conduct kinetic studies (e.g., variable-temperature kinetics) to isolate steric vs. electronic contributions.

Q. What computational tools predict tert-butyl group stability in novel indazole analogs?

- Tools :

- DFT-based energy decomposition analysis (EDA) to quantify steric/electronic contributions to bond dissociation energies.

- QSPR models trained on experimental stability data (e.g., half-life under acidic conditions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.